REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(O)[CH2:4][CH2:3]1.Cl>>[CH3:1][N:2]1[CH2:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:6][CH2:7]1
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Name
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|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
with stirring at 100° C. for 4 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting brown solution is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the buff residue is crystallized from isopropanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(=CC1)C1=CC=CC=C1
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Name
|
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Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |